molecular formula C30H50O6 B158062 Hexaepoxysqualene CAS No. 10008-64-7

Hexaepoxysqualene

Cat. No.: B158062
CAS No.: 10008-64-7
M. Wt: 506.7 g/mol
InChI Key: PSNNHFRISFMCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaepoxysqualene, a derivative of squalene, is an epoxidized triterpene hydrocarbon characterized by the addition of six epoxy groups to its backbone. Squalene itself (CAS No. 7683-64-9) is a naturally occurring compound with the molecular formula C₃₀H₅₀, widely used in pharmaceuticals, cosmetics, and industrial applications due to its antioxidant properties . For instance, 2,3-epoxysqualene is primarily utilized in research settings, particularly in studies involving cholesterol biosynthesis and enzymatic pathways like squalene synthase .

This compound’s synthesis likely involves controlled epoxidation of squalene under specific reaction conditions, as inferred from methodologies described in generic synthesis protocols for epoxidized compounds . Its structural complexity and multiple epoxy groups may enhance its stability or reactivity compared to mono-epoxidized analogs.

Properties

CAS No.

10008-64-7

Molecular Formula

C30H50O6

Molecular Weight

506.7 g/mol

IUPAC Name

2-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-[2-[3-[2-[3-[2-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]ethyl]-2-methyloxiran-2-yl]ethyl]-2-methyloxirane

InChI

InChI=1S/C30H50O6/c1-25(2)19(31-25)11-15-29(7)23(35-29)13-17-27(5)21(33-27)9-10-22-28(6,34-22)18-14-24-30(8,36-24)16-12-20-26(3,4)32-20/h19-24H,9-18H2,1-8H3

InChI Key

PSNNHFRISFMCAD-UHFFFAOYSA-N

SMILES

CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C

Canonical SMILES

CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Complexity : this compound’s six epoxy groups contrast with 2,3-epoxysqualene’s single epoxy group, likely increasing its polarity and reducing volatility compared to squalene .

Functional Roles : While squalene is commercially utilized in vitamins and skincare, epoxidized derivatives like 2,3-epoxysqualene and this compound are confined to specialized research, particularly in studying lipid metabolism .

Safety Profiles : Squalene has GRAS status, whereas epoxidized analogs lack safety data for human use. Hexachlorocyclopentadiene, though structurally dissimilar, underscores the regulatory scrutiny applied to halogenated compounds .

Environmental and Industrial Impact

  • Squalene’s natural sourcing raises sustainability concerns, driving interest in synthetic or plant-derived alternatives .
  • Chlorinated analogs like hexachlorocyclopentadiene (CAS No. 77-47-4) are EPA-regulated due to persistence and toxicity, contrasting with epoxy-squalenes’ lower environmental footprint .

Preparation Methods

Ishii-Venturello Catalyst Framework

The Ishii-Venturello catalytic system, employing the phosphotungstic acid complex PW4O24[PTC]3\text{PW}_4\text{O}_{24}[\text{PTC}]_3, has emerged as the most widely adopted method for hexaepoxysqualene synthesis. This approach leverages 30% aqueous hydrogen peroxide (H2O2\text{H}_2\text{O}_2) as the oxidant under solvent-free conditions, enabling high conversion rates while minimizing environmental waste.

The reaction mechanism involves the activation of H2O2\text{H}_2\text{O}_2 by the tungsten catalyst, generating a peroxo-tungsten intermediate that facilitates electrophilic oxygen transfer to squalene’s double bonds. A critical operational parameter is the controlled dropwise addition of H2O2\text{H}_2\text{O}_2 to maintain the reaction temperature between 35–50°C, preventing thermal runaway. For instance, a 100 g scale reaction with 1 mol% catalyst achieves 89% yield of this compound within 12 hours, as confirmed by 1H^1\text{H} NMR analysis (δ 1.22–1.68 ppm for methylene/methyl groups, δ 2.65–2.76 ppm for epoxide protons).

Table 1: Large-Scale Epoxidation Parameters

ParameterValue
Catalyst Loading1 mol% PW4O24[PTC]3\text{PW}_4\text{O}_{24}[\text{PTC}]_3
H2O2\text{H}_2\text{O}_2 Equivalents6.0 eq
Reaction Time8–12 hours
Yield76–89%
Purity (Distillation)>95% (by 13C^13\text{C} NMR)

Stereochemical Outcomes and Byproduct Formation

This compound exists as a mixture of stereoisomers due to the six chiral centers introduced during epoxidation. Gas chromatography-mass spectrometry (GC-MS) analysis of the crude product reveals at least eight distinct stereoisomers, with 13C^{13}\text{C} NMR resonances between δ 16.3–25.8 ppm corresponding to methyl and methylene carbons adjacent to epoxide groups. Byproducts include diols (≤5%) from epoxide ring-opening, particularly under acidic or aqueous conditions.

Enzymatic Epoxidation Pathways

Squalene Monooxygenase as a Biocatalyst

Squalene monooxygenase (EC 1.14.13.132), a flavoprotein found in eukaryotes, catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene using NADPH and molecular oxygen. While native enzymes produce only one epoxide group, engineered variants have demonstrated limited activity toward multi-epoxidation. For example, Saccharomyces cerevisiae mutants overexpressing squalene epoxidase (SQLE\text{SQLE}) yield trace amounts of diepoxysqualene under high-oxygen conditions, though this compound remains undetectable.

Key Limitations :

  • Substrate Specificity : Native enzymes favor monoepoxidation due to steric hindrance near the active site.

  • Cofactor Dependency : NADPH regeneration systems are required for sustained activity, increasing process complexity.

Purification and Characterization

Distillation and Solvent Partitioning

Post-reaction mixtures are biphasic, with the organic layer containing crude this compound. Centrifugation and solvent partitioning using ethyl acetate/water (3:1 v/v) achieve preliminary purification, followed by fractional distillation under reduced pressure (0.1 mmHg, 180–200°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 859.1674 (C30H48O6\text{C}_{30}\text{H}_{48}\text{O}_6), with isotopic patterns matching theoretical calculations.

Spectroscopic Validation

  • 1H^1\text{H} NMR : Epoxide protons resonate as multiplets at δ 2.65–2.76 ppm, while allylic methylenes appear at δ 1.34–1.68 ppm.

  • IR Spectroscopy : Strong absorptions at 1249 cm1^{-1} (C–O stretch) and 2962 cm1^{-1} (C–H stretch) confirm epoxide functionality.

Comparative Analysis of Methods

Efficiency and Scalability

The Ishii-Venturello method surpasses enzymatic routes in yield (89% vs. <5%) and scalability (100 g batches vs. milligram-scale). However, enzymatic systems offer superior stereocontrol, which is critical for pharmaceutical applications requiring single-isomer products.

Environmental and Economic Considerations

Solvent-free catalytic epoxidation reduces waste generation compared to traditional methods using chlorinated solvents. A life-cycle assessment estimates a 40% reduction in carbon footprint compared to stoichiometric oxidants like mCPBA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.